molecular formula C₂₅H₂₂D₃NO₂ B1153695 JWH 166-d3

JWH 166-d3

Cat. No.: B1153695
M. Wt: 374.49
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 166-d3 is a deuterated synthetic cannabinoid analog, primarily utilized as an internal standard in analytical chemistry for the quantification of non-deuterated synthetic cannabinoids in biological matrices. Deuterated compounds like this compound are chemically identical to their parent molecules (e.g., JWH 166) but substitute three hydrogen atoms with deuterium, enhancing their stability and minimizing isotopic interference during mass spectrometry (MS) analysis. This modification allows for precise calibration and validation of analytical methods, particularly in forensic and clinical toxicology .

These compounds are critical for distinguishing parent drugs from metabolites in complex biological samples, such as blood and urine, through retention time (RT) shifts and collision energy (CE) optimization .

Properties

Molecular Formula

C₂₅H₂₂D₃NO₂

Molecular Weight

374.49

Synonyms

(6-Methoxy-1-naphthalenyl)​(1-pentyl-1H-indol-3-yl)​-methanone-d3

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Market Evolution

  • Temporal Trends: 2010–2011: JWH 018 and JWH 073 dominated synthetic cannabinoid products. 2011–2013: Emergence of JWH 081, JWH 122, and AM2201, with multi-compound formulations common in blood samples . Post-2013: Shift toward UR-144 and XLR11, driven by legal restrictions on JWH-series compounds.
  • Metabolic Interference :
    • Co-consumption of JWH 018 and AM2201 complicates metabolite differentiation, as both produce N-hydroxypentyl metabolites .
    • Deuterated standards (e.g., this compound) mitigate ion suppression and matrix effects in MS workflows, improving quantification accuracy .

Q & A

Q. What interdisciplinary methodologies are critical for studying this compound’s neurobehavioral effects?

  • Methodological Answer : Integrate behavioral assays (e.g., elevated plus maze for anxiety-like behaviors) with neurochemical profiling (e.g., microdialysis for dopamine quantification). Use optogenetics or chemogenetics to dissect circuit-specific mechanisms. Collaborate with statisticians to design multivariate analyses that account for confounding variables like circadian rhythms .

Data Management and Reporting

Q. How should researchers manage and share spectral data for this compound to comply with FAIR principles?

  • Methodological Answer : Deposit raw NMR, MS, and chromatographic data in repositories like Zenodo or Figshare with unique digital object identifiers (DOIs). Annotate metadata using standardized formats (e.g., JCAMP-DX for spectra). Apply CC-BY licenses to enable reuse and cite primary datasets in publications .

Q. What statistical methods are appropriate for analyzing small-sample studies on this compound’s rare adverse effects?

  • Methodological Answer : Use nonparametric tests (e.g., Mann-Whitney U) to avoid normality assumptions. For longitudinal data, apply mixed-effects models to handle missing values. Report effect sizes with 95% confidence intervals and power analyses to justify sample sizes .

Ethical and Collaborative Considerations

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in grant proposals?

  • Methodological Answer : Disclose funding sources and conflicts of interest transparently. Use blinded data analysis protocols and pre-register hypotheses on platforms like Open Science Framework (OSF). Cite null results from prior studies to provide balanced context .

Q. What collaborative frameworks enhance reproducibility in multi-institutional studies of this compound?

  • Methodological Answer : Establish shared protocols via cloud-based lab notebooks (e.g., Benchling). Distribute reference samples with certificates of analysis (CoA) to all partners. Use consensus assays (e.g., NIH’s Psychoactive Drug Screening Program) to standardize receptor affinity measurements .

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